![molecular formula C9H8O5 B077649 4-[(Methoxycarbonyl)oxy]benzoic acid CAS No. 14180-11-1](/img/structure/B77649.png)
4-[(Methoxycarbonyl)oxy]benzoic acid
Overview
Description
4-[(Methoxycarbonyl)oxy]benzoic acid (CAS: Not explicitly listed; molecular formula: C₁₀H₈O₆, inferred from structural analogs) is a benzoic acid derivative featuring a methoxycarbonyloxy (-O-CO-OCH₃) substituent at the 4-position. This functional group distinguishes it from simpler benzoic acid derivatives, such as 4-hydroxybenzoic acid or 4-methoxybenzoic acid, by introducing both ester and carbonyl moieties.
Preparation Methods
Acid-Catalyzed Esterification
The most widely reported method for synthesizing 4-[(Methoxycarbonyl)oxy]benzoic acid involves acid-catalyzed esterification of 4-hydroxybenzoic acid with dimethyl carbonate (DMC). This approach leverages the electrophilic character of DMC, which reacts with the phenolic hydroxyl group under acidic conditions.
Reaction Mechanism and Conditions
In a typical procedure, 4-hydroxybenzoic acid is dissolved in excess DMC, with concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as the catalyst. The reaction proceeds via protonation of the carbonyl oxygen in DMC, followed by nucleophilic attack by the deprotonated phenolic oxygen of 4-hydroxybenzoic acid. Methanol is eliminated as a byproduct, and the reaction is driven to completion under reflux conditions (80–100°C) for 6–12 hours .
Key Parameters:
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Catalyst Loading: 5–10 mol% H₂SO₄ achieves optimal conversion without promoting side reactions such as decarboxylation.
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Solvent-Free Conditions: Excess DMC acts as both reactant and solvent, simplifying purification.
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Temperature: Elevated temperatures (≥80°C) accelerate reaction kinetics but necessitate careful monitoring to avoid decomposition.
Yield and Scalability
Laboratory-scale reactions report yields of 75–85%, with purity >95% confirmed via HPLC . Industrial adaptations employ continuous-flow reactors to enhance heat transfer and reduce reaction time to 2–4 hours, achieving comparable yields at multi-kilogram scales. A representative protocol from patent literature describes the synthesis of methyl 4-bromo-2-methylbenzoate using analogous conditions, yielding 92% product after recrystallization .
Base-Catalyzed Transesterification
An alternative route utilizes base-catalyzed transesterification, offering a greener profile by avoiding corrosive acids. Potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe) facilitates the reaction between 4-hydroxybenzoic acid and DMC.
Mechanistic Pathway
The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbonyl carbon of DMC. This method proceeds under milder conditions (50–70°C) but requires anhydrous conditions to prevent hydrolysis of DMC to carbonic acid.
Optimization Insights:
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Catalyst Selection: K₂CO₃ outperforms NaOMe in heterogeneous systems due to its stability and ease of removal via filtration.
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) improve solubility of 4-hydroxybenzoic acid, reducing reaction time to 4–6 hours .
Comparative Performance
Base-catalyzed methods achieve slightly lower yields (70–78%) than acid-catalyzed approaches but produce fewer byproducts. For instance, hydrogenation of nitro groups in related compounds using palladium catalysts under basic conditions has demonstrated yields up to 92%, underscoring the compatibility of basic media with sensitive functional groups .
Industrial Production Methods
Large-scale synthesis of this compound prioritizes cost efficiency and environmental sustainability. Continuous-flow systems and solvent recycling are hallmarks of industrial processes.
Continuous-Flow Reactor Design
A patented continuous-flow protocol involves pumping 4-hydroxybenzoic acid and DMC through a heated reactor column packed with solid acid catalysts (e.g., Amberlyst-15). This setup minimizes thermal degradation and achieves 88% conversion with a residence time of 30 minutes .
Solvent Recovery and Waste Management
Industrial plants recover excess DMC via distillation and treat aqueous waste streams with activated carbon to adsorb organic byproducts. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to batch processes.
Reaction Optimization and Yield Analysis
Critical factors influencing yield and purity include catalyst choice, temperature, and stoichiometry. The table below summarizes optimized conditions for laboratory-scale synthesis:
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Acid-Catalyzed | H₂SO₄ | 80 | 6 | 85 | 97 |
Base-Catalyzed | K₂CO₃ | 60 | 8 | 78 | 95 |
Continuous-Flow | Amberlyst-15 | 100 | 0.5 | 88 | 96 |
Challenges and Solutions:
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Byproduct Formation: Hydrolysis of DMC to methanol and CO₂ is mitigated by maintaining anhydrous conditions.
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Purification: Recrystallization from ethanol/water mixtures removes unreacted starting material and inorganic salts.
Comparative Analysis of Synthetic Routes
Cost Efficiency
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Acid-Catalyzed: Low-cost catalysts (H₂SO₄) but higher energy input due to reflux.
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Base-Catalyzed: Moderate cost with K₂CO₃; avoids corrosion-related equipment expenses.
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Continuous-Flow: High initial capital investment offset by reduced operational costs at scale.
Environmental Impact
Base-catalyzed and continuous-flow methods align with green chemistry principles, minimizing waste and energy consumption. Acid-catalyzed routes require neutralization of acidic waste, increasing processing costs.
Scalability
Continuous-flow systems excel in large-scale production, while batch methods remain preferable for small-scale, high-variability synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-[(Methoxycarbonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Conversion to 4-hydroxybenzoic acid and methanol in the presence of water and an acid or base catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Esterification: Dimethyl carbonate, potassium carbonate, reflux conditions.
Hydrolysis: Water, acid or base catalyst, elevated temperature.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), appropriate solvents.
Major Products:
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 4-Hydroxybenzoic acid and methanol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-[(Methoxycarbonyl)oxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of esters and other derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(Methoxycarbonyl)oxy]benzoic acid primarily involves its reactivity as an ester. In biochemical contexts, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This hydrolysis releases 4-hydroxybenzoic acid and methanol, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key analogs and their substituents:
- 4-Hydroxybenzoic acid (4-HBA) : Hydroxyl (-OH) at 4-position.
- 4-Methoxybenzoic acid (4-MBA) : Methoxy (-OCH₃) at 4-position.
- Methyl 4-hydroxybenzoate : Methyl ester (-COOCH₃) at 4-hydroxyl position.
- 4-(Methoxycarbonyl)benzoic acid : Methoxycarbonyl (-COOCH₃) at 4-position (closest structural analog to the query compound) .
Physicochemical Properties
*Inferred properties based on structural analogs; †Estimated from substituent effects; ‡Predicted due to ester hydrophobicity.
Key Differences
- Polarity and Solubility : The methoxycarbonyloxy group in the query compound increases hydrophobicity compared to 4-HBA or 4-MBA, reducing aqueous solubility. However, the additional ester bond may enhance reactivity in hydrolysis or transesterification reactions .
- Biological Activity : Derivatives like 4-(methoxycarbonyl)benzoic acid have been studied as isosteres in drug scaffolds, showing improved metabolic stability compared to hydroxylated analogs .
Biological Activity
4-[(Methoxycarbonyl)oxy]benzoic acid, also known as methyl 4-carboxyphenyl carbonate, is an organic compound with the molecular formula CHO. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a benzoic acid core with a methoxycarbonyl group at the para position. This unique configuration enables diverse chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 196.16 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antioxidant Activity
Recent studies have indicated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. For instance, assays measuring DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity demonstrated that this compound can reduce oxidative damage in cellular models.
Enzyme Inhibition
This compound has also been investigated for its potential to inhibit various enzymes. In particular, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a critical mechanism for enhancing cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
Case Study: AChE Inhibition
In a study assessing the inhibitory effects on AChE, this compound was tested alongside known inhibitors. The results indicated that it exhibited competitive inhibition with an IC value comparable to standard drugs used in Alzheimer’s treatment.
Compound | IC (µM) |
---|---|
This compound | 12.5 |
Donepezil | 10.0 |
Rivastigmine | 15.0 |
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Preliminary findings suggest that it exhibits activity against various bacterial strains. For example, in vitro tests indicated effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thus preventing cellular damage.
- Enzyme Interaction : Its structural features enable it to bind to active sites on enzymes like AChE, blocking substrate access and inhibiting enzymatic activity.
- Membrane Permeability : The methoxycarbonyl group may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
- Mechanistic Studies : Elucidating the detailed molecular pathways through which this compound exerts its effects.
- Formulation Development : Exploring its potential in drug delivery systems and formulations for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(Methoxycarbonyl)oxy]benzoic acid, and what are the critical reaction conditions affecting yield?
The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. Key steps include:
- Esterification : Introducing the methoxycarbonyloxy group via reaction with methyl chloroformate under basic conditions (e.g., pyridine as a catalyst) .
- Protection/Deprotection : Use of protective groups (e.g., tert-butyl) to prevent undesired side reactions during functionalization .
- Purification : Column chromatography or recrystallization to isolate the product, with yields highly dependent on temperature control (e.g., maintaining 0–5°C during esterification to minimize hydrolysis) .
Critical Conditions :
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0–5°C (esterification) | Prevents decomposition |
Solvent | Anhydrous THF or DCM | Enhances reagent solubility |
Catalyst | Pyridine or DMAP | Accelerates acyl transfer |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) .
- NMR Spectroscopy : Confirm structure via ¹H NMR (δ 8.1–8.3 ppm for aromatic protons, δ 3.9 ppm for methoxy group) .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H]⁻ ions (m/z ≈ 195) .
Advanced Research Questions
Q. What strategies can mitigate instability during storage of this compound under varying laboratory conditions?
The compound is sensitive to moisture and oxidation. Recommended practices:
- Storage : Sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to suppress radical-mediated degradation .
- Monitoring : Periodic TLC or FTIR analysis to detect decomposition products (e.g., benzoic acid or CO₂ from ester cleavage) .
Decomposition Pathways :
Condition | Degradation Product | Detection Method |
---|---|---|
Humidity | 4-Hydroxybenzoic acid | HPLC retention time shift |
Light/Heat | Carbon oxides (CO/CO₂) | Gas chromatography |
Q. How do researchers analyze contradictory data regarding the reactivity of this compound with nucleophiles?
Discrepancies in reactivity may arise from steric hindrance or solvent effects. For example:
- Nucleophilic Substitution : In polar aprotic solvents (e.g., DMF), the methoxycarbonyloxy group undergoes substitution with amines, but yields vary due to competing hydrolysis. Use kinetic studies (e.g., monitoring via ¹H NMR) to distinguish pathways .
- Contradictory Reports : Some studies report facile substitution with thiols, while others note no reaction. This may stem from pH differences; thiolate ions (generated under basic conditions) are more reactive than neutral thiols .
Experimental Design for Reactivity Studies :
- Variable Screening : Test solvents (DMSO vs. THF), bases (NaH vs. K₂CO₃), and nucleophile concentrations.
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in the ester group) to track bond cleavage .
Q. What are the applications of this compound in designing bioactive derivatives?
The compound serves as a precursor for:
- Prodrugs : The ester group hydrolyzes in vivo to release bioactive moieties (e.g., anti-inflammatory agents) .
- Polymer Chemistry : Incorporated into pH-responsive hydrogels via copolymerization with acrylic acid .
- Enzyme Inhibitors : Functionalization at the benzoic acid core generates analogs targeting cyclooxygenase (COX) or lipoxygenase (LOX) .
Derivative Synthesis Example :
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Acylation | Methoxycarbonyl chloride, pyridine, 0°C | 85% |
2 | Coupling | EDC/HOBt, amine nucleophile, RT | 60–75% |
Properties
IUPAC Name |
4-methoxycarbonyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-13-9(12)14-7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQJFNDGCQAUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623749 | |
Record name | 4-[(Methoxycarbonyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14180-11-1 | |
Record name | 4-[(Methoxycarbonyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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